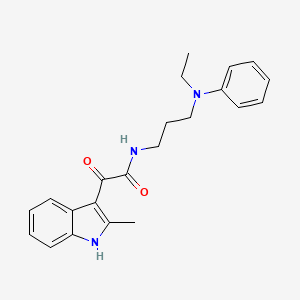

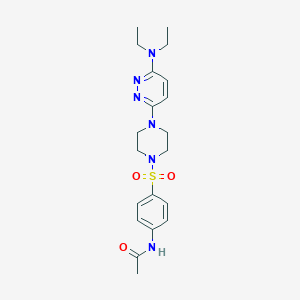

![molecular formula C15H19N3O B2544588 N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide CAS No. 686736-42-5](/img/structure/B2544588.png)

N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide” is a chemical compound with the CAS Number: 313508-78-0 . It has a molecular weight of 217.27 . It is also known as N-[3-(1H-benzimidazol-2-yl)propyl]acetamide .

Synthesis Analysis

The synthesis of imidazole containing compounds like “this compound” has been a topic of interest in the field of medicinal chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C12H15N3O/c1-9(16)13-8-4-7-12-14-10-5-2-3-6-11(10)15-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,15) .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Mechanism of Action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds has been found in many important synthetic drug molecules which bind with high affinity to multiple receptors, helpful in developing new useful derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide in lab experiments is its ability to stabilize misfolded proteins, which can improve the function of cells and tissues. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity at high concentrations. Researchers must carefully determine the appropriate concentration of this compound to use in their experiments.

Future Directions

There are several future directions for N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide research. One area of interest is the development of this compound as a therapeutic agent for various diseases, including neurodegenerative diseases and genetic disorders. Another area of interest is the development of this compound analogs with improved properties, such as increased stability and potency. Additionally, further studies are needed to determine the optimal concentration and dosing of this compound for therapeutic applications.

Conclusion

In conclusion, this compound is a promising compound with potential therapeutic applications in various fields, particularly in the treatment of diseases associated with misfolded proteins. Its ability to stabilize misfolded proteins makes it a unique and valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide involves the reaction of 2-(1-prop-2-enylbenzimidazol-2-yl)ethan-1-amine with acetic anhydride. The reaction takes place under reflux conditions in the presence of a catalyst such as triethylamine. The final product is obtained by purification through column chromatography. The yield of the reaction is around 60-70%.

Scientific Research Applications

N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide has been studied extensively in the field of medicine, particularly in the treatment of various diseases such as diabetes, cystic fibrosis, and cancer. This compound has been shown to have a chaperone-like activity, which means it can stabilize and enhance the function of misfolded proteins. Misfolded proteins are associated with various diseases, and this compound's ability to stabilize them makes it a promising therapeutic agent.

Safety and Hazards

properties

IUPAC Name |

N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-3-11-18-14-8-5-4-7-13(14)17-15(18)9-6-10-16-12(2)19/h3-5,7-8H,1,6,9-11H2,2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUMIJDNAJXKQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCC1=NC2=CC=CC=C2N1CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-2,2-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2544509.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2544514.png)

![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2544515.png)

![4-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-N,N-dimethylaniline](/img/structure/B2544517.png)

![N-(4-butylphenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

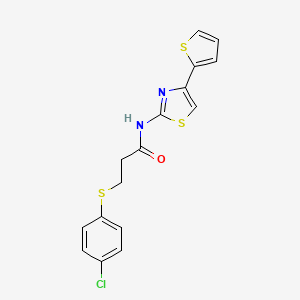

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-3-carboxylate](/img/structure/B2544527.png)